Ethyl 5-(2,4-dimethoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate
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Description
DMXAA was first synthesized in the 1980s by scientists at the University of Auckland in New Zealand. It was originally developed as a potential treatment for viral infections, but it was later discovered to have anti-cancer properties. DMXAA has been shown to induce tumor necrosis, or the death of cancer cells, in a variety of cancer types. This makes it a promising candidate for cancer treatment.
Scientific Research Applications
Synthetic Pathways and Pharmaceutical Applications
Ethyl 5-(2,4-dimethoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate represents a class of compounds with notable synthetic and pharmacological interest. Research in this area primarily focuses on the synthesis of novel derivatives and their evaluation for therapeutic potential, particularly in the realm of anticancer and antibacterial activities.
Synthesis and Characterization : The compound and its derivatives have been synthesized and characterized to explore their chemical properties and potential as intermediates for further pharmaceutical applications. Studies detail efficient synthetic routes and the structural analysis of these compounds, confirming their expected configurations through various spectroscopic methods (Gelli et al., 1994).
Antiproliferative Activity : Research into thiophene derivatives, similar in structure to Ethyl 5-(2,4-dimethoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate, has demonstrated significant antiproliferative activities against various cancer cell lines. This indicates a potential pathway for the development of new anticancer agents based on the thiophene scaffold (Ghorab et al., 2013).
Antibacterial and Enzyme Inhibition Studies : Derivatives of thiophene carboxylates have been evaluated for their antibacterial activities and enzyme inhibition capabilities. These studies have identified compounds with substantial activity, suggesting potential applications in addressing bacterial infections and related diseases (Aziz‐ur‐Rehman et al., 2014).
DNA Interaction and Anticancer Evaluation : The interaction of thiophene derivatives with DNA has been investigated alongside their cytotoxicity against human cancer cell lines. These compounds have shown preferential binding to the minor groove of DNA and demonstrated moderate antiproliferative effects, highlighting their potential as leads for anticancer drug development (Stolić et al., 2012).
Novelty in Chemical Synthesis : The exploration of thiophene and thiophene-2-carboxylate derivatives for pharmacological applications is part of a broader interest in developing new methods for synthesizing heterocyclic compounds. These efforts contribute to the discovery of novel compounds with potential therapeutic applications, including as radiosensitizers and cytotoxins (Threadgill et al., 1991).
properties
IUPAC Name |
ethyl 5-[(2,4-dimethoxybenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-5-25-18(22)15-10(2)14(26-9-19)17(27-15)20-16(21)12-7-6-11(23-3)8-13(12)24-4/h6-8H,5H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKKFTOIKTUTIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC)SC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2,4-dimethoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate |
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